2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide

Description

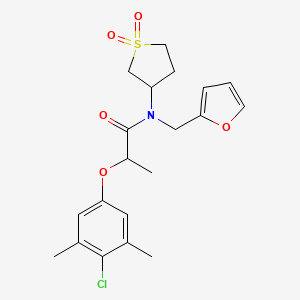

The target compound, 2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide, features a propanamide backbone substituted with a 4-chloro-3,5-dimethylphenoxy group at the C2 position. The amide nitrogen is further modified with a 1,1-dioxidotetrahydrothiophen-3-yl group and a furan-2-ylmethyl moiety.

Properties

Molecular Formula |

C20H24ClNO5S |

|---|---|

Molecular Weight |

425.9 g/mol |

IUPAC Name |

2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)propanamide |

InChI |

InChI=1S/C20H24ClNO5S/c1-13-9-18(10-14(2)19(13)21)27-15(3)20(23)22(11-17-5-4-7-26-17)16-6-8-28(24,25)12-16/h4-5,7,9-10,15-16H,6,8,11-12H2,1-3H3 |

InChI Key |

DYWDXCOWNAZZHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Biological Activity

Chemical Structure and Properties

The compound can be broken down into several key components:

- 4-chloro-3,5-dimethylphenoxy : A phenolic moiety that may contribute to the compound's biological activity.

- Tetrahydrothiophen-3-yl : This part of the molecule may influence its interaction with biological targets.

- Furan-2-ylmethyl : The furan ring is known for its reactivity and potential biological significance.

Molecular Formula

The molecular formula for this compound is .

Physical Properties

- Molecular Weight : Approximately 373.88 g/mol

- Solubility : Soluble in organic solvents; specific solubility data may vary.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of chlorinated phenols have been studied for their effectiveness against various bacterial strains. The presence of the furan and thiophene rings in this compound may enhance its antimicrobial efficacy through synergistic mechanisms.

Anticancer Potential

Several studies have explored the anticancer properties of phenoxy derivatives. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, compounds containing furan rings have shown promise in targeting cancer cell metabolic pathways.

The biological activity can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many phenolic compounds inhibit enzymes involved in cellular metabolism.

- Receptor Modulation : The compound may interact with specific receptors, altering cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in target cells.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy tested various phenolic compounds against Staphylococcus aureus and Escherichia coli. Results indicated that chlorinated phenols showed significant antimicrobial activity, suggesting that our compound may exhibit similar effects due to its structural components.

Study 2: Anticancer Activity

In a study published in Cancer Research, researchers evaluated the effects of furan-containing compounds on breast cancer cell lines. The results demonstrated that these compounds inhibited cell growth and induced apoptosis, highlighting the potential anticancer properties of our target compound.

| Study | Target | Outcome |

|---|---|---|

| Journal of Antimicrobial Chemotherapy | Staphylococcus aureus, E. coli | Significant antimicrobial activity observed |

| Cancer Research | Breast cancer cell lines | Inhibition of growth and induction of apoptosis |

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

Key Compounds :

2-(4-Chloro-3,5-dimethylphenoxy)-N,N-bis(2-furanylmethyl)propanamide (CAS: 874191-31-8) Structure: Features two furan-2-ylmethyl groups on the amide nitrogen. Comparison: The absence of the sulfone-containing tetrahydrothiophene group may reduce polarity compared to the target compound. Bis-furan substituents could enhance π-π stacking interactions but reduce metabolic stability due to increased lipophilicity .

2-(4-Chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide Structure: Substituted with a phenylethyl group on the amide nitrogen. Comparison: The bulky aromatic substituent may improve binding to hydrophobic targets (e.g., enzyme active sites) but decrease aqueous solubility.

Phenoxy Group Modifications

Key Compounds :

2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide (CAS: 519145-02-9) Structure: Contains a 4-chloro-2-methylphenoxy group and a 3,4-dichlorophenylamide. However, the altered phenoxy substitution pattern may reduce steric hindrance compared to the target compound’s 3,5-dimethyl groups .

N-(3,5-Dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide (CAS: 313267-28-6)

Functional Group Influence on Bioactivity

Key Compounds :

Propanil (N-(3,4-Dichlorophenyl)propanamide) Structure: Simple propanamide with a 3,4-dichlorophenyl group. Comparison: Propanil’s herbicidal activity is attributed to its unsubstituted amide nitrogen and aromatic chlorination. The target compound’s complex substituents may redirect its mechanism toward non-agrochemical applications, such as enzyme inhibition .

N-Phenyl-2-furohydroxamic Acid Structure: Combines a furan ring with a hydroxamic acid group. However, the hydroxamic acid group in this analog enables stronger metal coordination (e.g., for protease inhibition), unlike the target compound’s sulfone and alkylamide groups .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Substituent Effects on Properties

| Substituent Type | Effect on Solubility | Effect on Bioactivity |

|---|---|---|

| Sulfone (e.g., THT-sulfone) | Increases polarity | Enhances hydrogen-bonding capacity |

| Furan-methyl | Moderate lipophilicity | May improve membrane permeability |

| Dichlorophenylamide | Reduces solubility | Increases electrophilic reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.